An In-Depth Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
An In-Depth Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate. This heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting infectious diseases.
Core Chemical Properties
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. The presence of stereocenters gives rise to different isomers, each with a unique CAS number. It is essential to specify the desired stereoisomer for any application.
Physicochemical Data
The following table summarizes the key physicochemical properties of the common isomers of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | White to off-white powder or colorless oil | [2] |
| Storage | Store in a dry, dark, and ventilated place, typically at 2-8°C. | [2] |
Table 1: General Physicochemical Properties
| Stereoisomer | CAS Number |
| Racemic | 185693-02-1 |
| (3aR,6aR) | 370880-09-4 |
| (3aS,6aS) | 370880-16-3 |
| (3aR,6aR) - Isomer | 370882-39-6 |
Table 2: Common Stereoisomers and their CAS Numbers
Spectral Data
While specific spectral data can vary slightly based on the solvent and instrument used, typical chemical shifts for the main isomers are provided below. Researchers should always acquire their own data for confirmation. Commercial suppliers often provide detailed spectral information upon request.[3]
| Nucleus | Typical Chemical Shift Range (ppm) |
| ¹H NMR | 1.4-1.5 (s, 9H, C(CH₃)₃), 1.6-3.8 (m, 11H, pyrrolopyrrole protons) |
| ¹³C NMR | 28.5 (C(CH₃)₃), 40-60 (pyrrolopyrrole carbons), 79-80 (C(CH₃)₃), 154-155 (C=O) |
Table 3: Typical NMR Spectral Data Ranges
Synthesis and Purification
The synthesis of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate isomers often involves multi-step sequences starting from commercially available precursors. A general, representative protocol for a related compound, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, is described below, which illustrates the key chemical transformations.
Experimental Protocol: Synthesis of a Related Pyrrolopyrrole Derivative
Note: This protocol is for the synthesis of a closely related structural analog and is provided for illustrative purposes.
Reaction: Hydrogenolysis of a benzyl-protected precursor.
Materials:
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tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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10% Palladium on carbon (Pd/C) or 10% Palladium hydroxide on carbon (Pd(OH)₂/C)
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Methanol
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Hydrogen gas
Procedure:
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To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Pd(OH)₂/C catalyst (0.5 g).[2]
-
The reaction mixture is subjected to a hydrogen atmosphere (60 psi) and stirred at 60 °C overnight.[2]
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After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth.[2]
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The filtrate is concentrated under reduced pressure to yield the desired product as a colorless oil.[2]
Purification: The crude product can be purified by flash column chromatography on silica gel.
Biological Significance and Applications
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate and its derivatives are of significant interest in drug discovery, primarily as scaffolds for the synthesis of inhibitors targeting the Mycobacterial membrane protein Large 3 (MmpL3).
MmpL3: A Key Target in Mycobacterium tuberculosis
MmpL3 is an essential transmembrane protein in Mycobacterium tuberculosis, the causative agent of tuberculosis. It plays a crucial role in the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of the bacterium. Mycolic acids are major components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's resistance to many antibiotics.[4][5] Inhibition of MmpL3 disrupts the synthesis of the cell wall, leading to bacterial death.[6] This makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs.
Role in Drug Development
The hexahydropyrrolo[3,4-b]pyrrole core serves as a versatile scaffold for the synthesis of various MmpL3 inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to this core can lead to compounds with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[7]
Visualizations
MmpL3-Mediated Mycolic Acid Transport Pathway
The following diagram illustrates the central role of MmpL3 in the transport of mycolic acid precursors for the synthesis of the mycobacterial cell wall.
Caption: MmpL3-mediated transport of TMM in mycobacteria.
General Drug Discovery Workflow
The diagram below outlines a typical workflow for the development of MmpL3 inhibitors, starting from the core scaffold.
Caption: Drug discovery workflow for MmpL3 inhibitors.
Safety and Handling
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
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Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate. Its role as a versatile building block, particularly in the development of novel anti-tuberculosis agents, underscores its importance in modern medicinal chemistry. Further research into the synthesis of its derivatives and their biological activities will continue to be a promising area of investigation.
References
- 1. tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | C11H20N2O2 | CID 44474550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
- 3. (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate(370880-09-4) 1H NMR spectrum [chemicalbook.com]
- 4. MmpL3 Inhibitors: Diverse Chemical Scaffolds Inhibit the Same Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
